

Structure-activity relationship (SAR) studies of the Dihydrooxoepistephamiersine core

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Compound of Interest

Compound Name: Dihydrooxoepistephamiersine

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A Comparative Analysis of Hasubanan Alkaloid Analogs as Antiproliferative Agents

A Case Study on Substituted Hasubanan Cores

Disclaimer: As of December 2025, specific structure-activity relationship (SAR) studies for the **Dihydrooxoepistephamiersine** core are not available in the public domain. This guide provides a comparative analysis of a series of related hasubanan alkaloids to illustrate the SAR principles within this class of compounds, based on available research. The data and protocols presented here are from a study on the synthesis and antiproliferative evaluation of various hasubanan analogs.

This guide is intended for researchers, scientists, and drug development professionals interested in the SAR of hasubanan alkaloids as potential anticancer agents.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity of a series of synthesized hasubanan alkaloid analogs against the human gastric carcinoma cell line, NCI-N87. The data highlights the impact of substitutions on the hasubanan core on its antiproliferative potency.



Compound	R1	R2	R3	R4	IC50 (μM) against NCI-N87
1	Н	Н	ОМе	Н	0.8
2	OMe	Н	Н	Н	> 10
3	Н	OMe	Н	Н	1.2
4	Н	Н	Н	ОМе	0.5
5	ОМе	OMe	Н	Н	> 10
6	Н	Н	ОМе	ОМе	0.3

Experimental Protocols

The methodologies outlined below are based on the synthesis and cytotoxic evaluation of the hasubanan analogs presented in this guide.

General Synthetic Procedure for Hasubanan Analogs:

The synthesis of the hasubanan alkaloid core was achieved through a multi-step sequence starting from a common intermediate. The key steps involved a stereoselective intramolecular Heck reaction to construct the tetracyclic core, followed by functional group manipulations to introduce various substituents on the aromatic ring.

- Step 1: Synthesis of the Tetracyclic Core: A substituted aromatic precursor was subjected to an intramolecular Heck reaction using a palladium catalyst to form the characteristic bridged tetracyclic structure of the hasubanan core.
- Step 2: Functional Group Interconversion: The parent hasubanan core underwent a series of
 reactions to introduce different functional groups (e.g., methoxy, hydroxy) at various positions
 on the aromatic ring. This was typically achieved through demethylation followed by selective
 alkylation or through directed ortho-metalation followed by quenching with an appropriate
 electrophile.



• Step 3: Purification and Characterization: All synthesized analogs were purified using column chromatography and their structures were confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay):

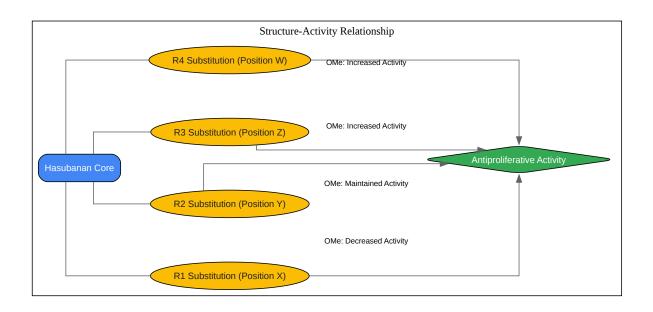
The antiproliferative activity of the synthesized hasubanan analogs was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: NCI-N87 human gastric carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The hasubanan analogs were dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the culture medium. The cells were treated with the compounds for 72 hours.
- MTT Assay: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 μL of DMSO.
- Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the logical relationships in the structure-activity of the hasubanan analogs and a typical experimental workflow.

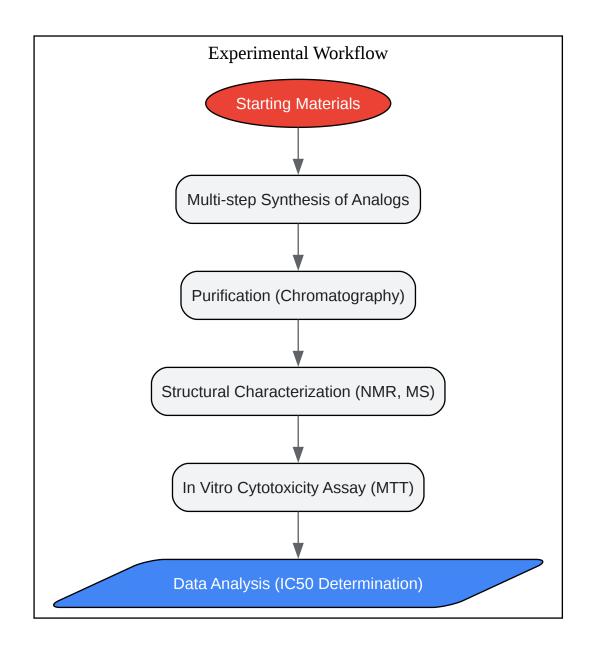




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Caption: SAR of hasubanan analogs.





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Caption: Synthesis and evaluation workflow.

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